molecular formula C11H21NO B13310631 3-[(3-Methylcyclohexyl)methoxy]azetidine

3-[(3-Methylcyclohexyl)methoxy]azetidine

Cat. No.: B13310631
M. Wt: 183.29 g/mol
InChI Key: YYWLNHOAHDSAHH-UHFFFAOYSA-N
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Description

3-[(3-Methylcyclohexyl)methoxy]azetidine is a chemical compound with the molecular formula C₁₁H₂₁NO and a molecular weight of 183.29 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a methoxy group attached to a 3-methylcyclohexyl moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 3-[(3-Methylcyclohexyl)methoxy]azetidine typically involves the reaction of 3-methylcyclohexylmethanol with azetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the azetidine ring . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction efficiency and scalability .

Chemical Reactions Analysis

3-[(3-Methylcyclohexyl)methoxy]azetidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-[(3-Methylcyclohexyl)methoxy]azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes or receptors, leading to the modulation of their activity. The methoxy group and the 3-methylcyclohexyl moiety can influence the compound’s binding affinity and selectivity towards its targets . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-[(3-Methylcyclohexyl)methoxy]azetidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the azetidine ring and the 3-methylcyclohexyl moiety, which imparts distinct chemical and biological properties.

Biological Activity

3-[(3-Methylcyclohexyl)methoxy]azetidine is an organic compound classified under azetidines, which are four-membered nitrogen-containing heterocycles. This compound has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. Preliminary studies suggest that azetidine derivatives may interact with various biological targets, including enzymes and receptors, which could have implications for drug development.

  • Molecular Formula : C13_{13}H23_{23}N\O
  • Molecular Weight : Approximately 169.26 g/mol
  • Structure : The compound features a methoxy group and a methylcyclohexyl substituent, contributing to its distinct physical and chemical properties.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Azetidines are known to interact with multiple targets, potentially influencing metabolic processes and enzyme activities. The specific mechanisms remain under investigation, but they may involve:

  • Enzyme Inhibition : Compounds in the azetidine class may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : They may also act as ligands for various receptors, altering signaling pathways.

Interaction Studies

Studies focusing on the binding affinity of this compound to biological targets are crucial for understanding its therapeutic potential. These interactions can vary significantly based on structural modifications and the biological context.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the diversity within azetidine derivatives:

Compound NameMolecular FormulaKey Features
3-[(4-Methylcyclohexyl)methoxy]azetidineC13_{13}H23_{23}N\OSimilar structure with a different cyclohexyl substitution
3-HydroxyazetidineC5_{5}H9_{9}NContains a hydroxyl group instead of a methoxy group
2-AzetidinoneC4_{4}H7_{7}NOA lactam derivative with significant biological activity

These compounds exhibit unique properties that differentiate them from this compound while showcasing the versatility of azetidine derivatives in medicinal chemistry.

Future Directions

Ongoing research is essential to fully elucidate the biological activity of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Structural Modifications : Investigating how changes in structure affect biological activity and selectivity towards specific targets.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its interactions with biological systems.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

3-[(3-methylcyclohexyl)methoxy]azetidine

InChI

InChI=1S/C11H21NO/c1-9-3-2-4-10(5-9)8-13-11-6-12-7-11/h9-12H,2-8H2,1H3

InChI Key

YYWLNHOAHDSAHH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)COC2CNC2

Origin of Product

United States

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